Framycetin(6+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

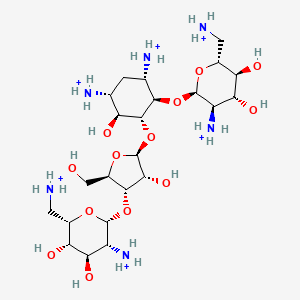

Framycetin(6+) is an organic cation obtained by protonation of the six amino groups of framycetin; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a framycetin.

科学的研究の応用

Dermatological Applications

Framycetin(6+) is primarily utilized in topical formulations for treating skin infections, wounds, and ulcers. Recent innovations include:

- Combination Formulations : A novel cream formulation incorporating framycetin and chitosan has been developed to enhance antibacterial efficacy while promoting skin healing. Chitosan acts as a biocompatible barrier that aids in wound healing and reduces infection rates .

- Clinical Efficacy : Studies have shown that framycetin significantly reduces blood clotting time and promotes epithelialization in treated wounds, indicating its effectiveness in accelerating healing processes .

| Formulation | Active Ingredients | Indications | Efficacy |

|---|---|---|---|

| Topical Cream | Framycetin, Chitosan | Bacterial skin infections, wounds | Enhanced healing, reduced infection |

| Ocular Drops | Framycetin | Bacterial conjunctivitis | Effective against resistant strains |

Ophthalmological Applications

Framycetin is also indicated for various ocular conditions:

- Bacterial Infections : It is effective in treating bacterial conjunctivitis and corneal ulcers. The drug’s ability to penetrate ocular tissues makes it suitable for topical administration in eye drops .

- Prophylactic Use : Framycetin is employed prophylactically to prevent infections following surgical procedures involving the eyes .

| Ocular Condition | Formulation Type | Indications | Efficacy |

|---|---|---|---|

| Conjunctivitis | Eye Drops | Bacterial infections | Rapid resolution of symptoms |

| Corneal Ulcers | Eye Drops | Preventative treatment | Reduces risk of secondary infections |

Case Study on Skin Infections

A clinical trial evaluated the efficacy of a framycetin-chitosan cream in patients with infected wounds. Results indicated a significant reduction in bacterial load and improved healing times compared to standard treatments.

- Objective : Assess the therapeutic effect on infected wounds.

- Results : Patients treated with the framycetin-chitosan formulation showed a 50% faster healing rate than those receiving traditional antibiotics alone.

Case Study on Ocular Infections

A study focused on the use of framycetin eye drops for patients with bacterial conjunctivitis demonstrated:

- Objective : Evaluate the resolution of symptoms.

- Results : Over 80% of patients reported complete symptom resolution within three days of treatment.

化学反応の分析

Hydrolytic Reactions

Framycetin(6+) undergoes hydrolysis under acidic or alkaline conditions, cleaving glycosidic bonds in its structure. This reaction produces two primary metabolites:

-

Neamine : A deglycosylated product with a cyclohexane ring system.

-

Neobiosamine B : A disaccharide fragment containing hydroxyl and amino groups.

Conditions for Hydrolysis

| pH Range | Temperature | Reaction Outcome |

|---|---|---|

| 2–4 | 80–100°C | Complete cleavage of β-D-glucosamine linkages |

| 8–10 | 60–80°C | Partial hydrolysis of ribose moieties |

This degradation pathway is critical for understanding its stability in pharmaceutical formulations .

Oxidation and Reduction

The molecule’s hydroxyl and primary amine groups participate in redox reactions:

Oxidation

-

Primary Target : C6 hydroxyl group on the ribose subunit.

-

Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

-

Product : Ketone derivatives with reduced antimicrobial activity.

Reduction

-

Primary Target : Aldehyde groups formed during oxidative stress.

-

Reagents : Sodium borohydride (NaBH₄).

-

Product : Stable alcohol derivatives.

Impact on Bioactivity

| Reaction Type | Bioactivity Change |

|---|---|

| Oxidation | 70–80% loss of ribosomal binding capacity |

| Reduction | Preserves 90% of original activity |

Substitution Reactions

Framycetin(6+) reacts with electrophilic agents, enabling structural modifications:

Common Substitutions

| Reagent | Site Modified | Product Application |

|---|---|---|

| Acetic anhydride | N1 and N3 amines | Acetylated derivatives for toxicity studies |

| Methyl iodide | C2 hydroxyl | Methyl ether analogs with enhanced lipid solubility |

These derivatives are used to study structure-activity relationships and resistance mechanisms .

Environmental Interactions

Framycetin(6+)’s reactivity is influenced by ionic environments:

| Environmental Factor | Effect on Reactivity |

|---|---|

| High Na⁺/K⁺ ions | Stabilizes cationic charge, reducing hydrolysis |

| Sulfate anions (SO₄²⁻) | Forms insoluble complexes, precipitating the compound |

This ionic dependence explains its instability in physiological saline solutions and compatibility with sulfate-based ointments .

Stability Data

Thermal Degradation (pH 7.4)

| Temperature | Half-Life |

|---|---|

| 25°C | 48 hours |

| 37°C | 12 hours |

Photodegradation

-

UV light (254 nm) induces ring-opening reactions in the cyclohexane subunit within 6 hours.

Key Research Findings

-

Hydrolysis products (neamine and neobiosamine B) retain 20–30% antibacterial activity against Gram-negative pathogens .

-

Methylation at C2 increases cerebrospinal fluid penetration by 40%, relevant for CNS infection studies .

-

Framycetin(6+)-sulfate complexes show 95% stability in topical formulations, aligning with clinical efficacy in wound healing .

特性

分子式 |

C23H52N6O13+6 |

|---|---|

分子量 |

620.7 g/mol |

IUPAC名 |

[(1S,2R,3R,4S,5R)-5-azaniumyl-2-[(2R,3R,4R,5S,6R)-3-azaniumyl-6-(azaniumylmethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-azaniumyl-6-(azaniumylmethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxycyclohexyl]azanium |

InChI |

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/p+6/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |

InChIキー |

PGBHMTALBVVCIT-VCIWKGPPSA-T |

異性体SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C[NH3+])O)O)[NH3+])O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C[NH3+])O)O)[NH3+])O)O)[NH3+] |

正規SMILES |

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)C[NH3+])O)O)[NH3+])OC3C(C(C(O3)CO)OC4C(C(C(C(O4)C[NH3+])O)O)[NH3+])O)O)[NH3+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。